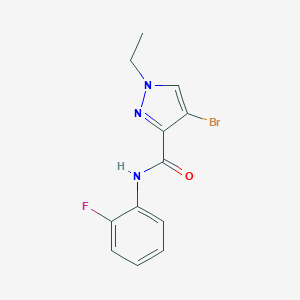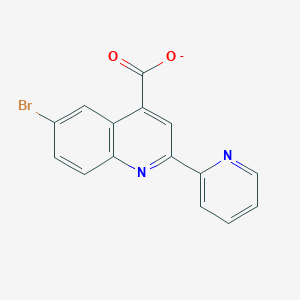![molecular formula C21H20N2O3 B214073 4-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-yl)benzamide](/img/structure/B214073.png)
4-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-yl)benzamide, commonly known as EPM-01, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized and studied for its potential applications in various scientific research areas, including cancer treatment, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of EPM-01 is not fully understood, but it is believed to act through multiple pathways. In cancer cells, it induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Inflammation is reduced by inhibiting the NF-kB pathway and reducing the production of pro-inflammatory cytokines. In neurological disorders, EPM-01 has been found to reduce oxidative stress and inflammation, leading to neuroprotection.
Biochemical and Physiological Effects:
EPM-01 has been found to have several biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been found to have antioxidant properties, which can reduce oxidative stress and prevent cell damage. In addition, EPM-01 has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPM-01 has several advantages for lab experiments. It is highly soluble in water and can be easily administered to animals. It is also stable in various physiological conditions, making it suitable for in vivo studies. However, one limitation of EPM-01 is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of EPM-01. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. EPM-01 has shown neuroprotective effects and can improve cognitive function, making it a promising candidate for further research in this area. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. EPM-01 has been found to reduce inflammation, which may be beneficial in these conditions. Finally, further research is needed to fully understand the mechanism of action of EPM-01 and to identify other potential applications for this compound.
Conclusion:
In conclusion, EPM-01 is a novel small molecule that has shown promising results in various scientific research applications. It can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. The synthesis method is highly efficient, and the compound is well-tolerated in animal studies. While there are some limitations to its use, there are several future directions for the study of EPM-01, including its potential application in the treatment of neurodegenerative and autoimmune diseases.
Métodos De Síntesis
EPM-01 can be synthesized using a multi-step reaction process. The first step involves the synthesis of 4-ethoxyphenol, which is then reacted with 4-bromomethylbenzoic acid to obtain 4-[(4-ethoxyphenoxy)methyl]benzoic acid. This intermediate is then reacted with pyridine-3-amine to obtain the final product, 4-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-yl)benzamide. The synthesis method is highly efficient and provides a good yield of the final product.
Aplicaciones Científicas De Investigación
EPM-01 has shown promising results in various scientific research applications. In cancer treatment, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is another area where EPM-01 has shown potential, as it can inhibit the production of pro-inflammatory cytokines and reduce inflammation. In the field of neurological disorders, EPM-01 has shown neuroprotective effects and can improve cognitive function.
Propiedades
Nombre del producto |
4-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-yl)benzamide |
|---|---|
Fórmula molecular |
C21H20N2O3 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-[(4-ethoxyphenoxy)methyl]-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C21H20N2O3/c1-2-25-19-9-11-20(12-10-19)26-15-16-5-7-17(8-6-16)21(24)23-18-4-3-13-22-14-18/h3-14H,2,15H2,1H3,(H,23,24) |
Clave InChI |
IJOIACCXGSKVRI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
SMILES canónico |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213990.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B213995.png)
![3-[(2-chlorophenoxy)methyl]-N-isobutylbenzamide](/img/structure/B213996.png)
![methyl 2-amino-5-cyano-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B213997.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B213999.png)
![N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B214001.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B214004.png)
![(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214007.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B214008.png)


![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214016.png)